3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate
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Overview
Description
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a chromenone core, an oxadiazole ring, and a chlorophenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Mechanism of Action
Target of Action
The primary targets of the compound “3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate” are currently unknown. The compound is structurally similar to other oxadiazole derivatives, which have been reported to interact with various targets, including enzymes involved in oxidative stress and inflammation . .
Mode of Action
Oxadiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes such as oxidative stress and inflammation
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the structural similarity to other oxadiazole derivatives, it is possible that this compound may affect pathways related to oxidative stress and inflammation . .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. In silico pharmacokinetics analysis of similar compounds has predicted that they might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the known effects of similar compounds, it is possible that this compound may have antioxidant and anti-inflammatory effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromenone core, followed by the introduction of the oxadiazole ring and the chlorophenyl group. The final step involves the acetylation of the hydroxyl group on the chromenone core to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorophenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares the chlorophenyl group and has similar biological activities.
1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole: Another heterocyclic compound with comparable chemical reactivity.
Uniqueness
3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is unique due to its combination of a chromenone core, an oxadiazole ring, and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN2O5/c1-10(23)25-15-4-2-3-12-9-14(19(24)26-16(12)15)18-21-17(22-27-18)11-5-7-13(20)8-6-11/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDTYYWLMFNDMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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